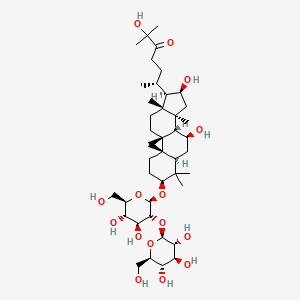

Tarecilioside G

Description

Tarecilioside G is a glycoside compound characterized by a unique sugar moiety linked to a triterpenoid aglycone. Glycosides like this compound are often studied for their stability, solubility, and metabolic pathways, which are critical for pharmaceutical applications .

Properties

Molecular Formula |

C42H70O15 |

|---|---|

Molecular Weight |

815 g/mol |

IUPAC Name |

(6R)-6-[(1S,3R,6S,8R,10S,11S,12S,14S,15R,16R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,14-dihydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-hydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C42H70O15/c1-19(8-9-25(47)38(4,5)53)27-21(46)15-40(7)34-20(45)14-24-37(2,3)26(10-11-41(24)18-42(34,41)13-12-39(27,40)6)56-36-33(31(51)29(49)23(17-44)55-36)57-35-32(52)30(50)28(48)22(16-43)54-35/h19-24,26-36,43-46,48-53H,8-18H2,1-7H3/t19-,20+,21+,22-,23-,24+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,39-,40+,41-,42+/m1/s1 |

InChI Key |

DJOSESNXUIOIAY-BEAMQALRSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)(C)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2[C@H](C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)O |

Canonical SMILES |

CC(CCC(=O)C(C)(C)O)C1C(CC2(C1(CCC34C2C(CC5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)O |

Synonyms |

tarecilioside G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tarecilioside G belongs to a broader class of triterpenoid glycosides. Below is a systematic comparison with two structurally and functionally related compounds: Asiaticoside (a well-studied triterpenoid glycoside) and Ginsenoside Rb1 (a protopanaxadiol-type glycoside).

2.1 Structural Comparison

| Property | This compound | Asiaticoside | Ginsenoside Rb1 |

|---|---|---|---|

| Core Aglycone | Oleanane-type triterpene | Ursane-type triterpene | Protopanaxadiol |

| Sugar Moieties | Glucose, Rhamnose | Glucose, Rhamnose | Glucose, Arabinose |

| Molecular Weight | ~950 Da (estimated) | 959 Da | 1109 Da |

| Solubility | Moderate in water | High in water | Low in water |

2.2 Functional Comparison

- Bioactivity: this compound: Hypothesized to inhibit NF-κB pathways (based on oleanane-type analogs). Asiaticoside: Clinically proven for wound healing and collagen synthesis . Ginsenoside Rb1: Enhances cognitive function and reduces oxidative stress .

- Metabolic Stability: this compound’s glucose-rhamnose chain may confer slower hepatic metabolism compared to Asiaticoside’s simpler glycosylation .

Research Findings and Gaps

- Pharmacokinetics: No in vivo studies on this compound are available, unlike Asiaticoside (oral bioavailability: ~34%) and Ginsenoside Rb1 (2–5%) .

- Toxicity : Structural analogs suggest low acute toxicity, but this compound’s long-term effects remain unstudied.

- Synthesis : this compound’s extraction yield from natural sources is unreported, whereas Asiaticoside is commercially isolated from Centella asiatica (yield: 0.1–0.3%) .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of Tarecilioside G?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments for proton/carbon assignments), high-resolution mass spectrometry (HR-MS) for molecular formula determination, and X-ray crystallography for absolute stereochemistry. Chromatographic methods like HPLC or UPLC with UV/Vis or evaporative light scattering detection (ELSD) are used for purity validation. Ensure experimental protocols align with reproducibility standards by detailing solvent systems, column specifications, and calibration procedures .

Q. How can researchers design a robust synthesis pathway for this compound?

- Methodological Answer : Begin with retrosynthetic analysis to identify key glycosidic bonds and aglycone intermediates. Optimize protecting group strategies for hydroxyl and carboxyl moieties. Validate intermediates using thin-layer chromatography (TLC) and mass spectrometry. For scalability, document reaction conditions (temperature, catalysts, solvents) rigorously and compare yields across trials. Reference established glycoside synthesis protocols while emphasizing novelty in stereochemical control .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of this compound?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via TNF-α/IL-6 quantification) with appropriate positive/negative controls. Standardize cell lines, incubation times, and concentration gradients. Validate results with triplicate runs and statistical analysis (e.g., ANOVA with p < 0.05). Cross-reference bioactivity data with structurally similar compounds to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can molecular docking studies clarify the mechanism of this compound’s interaction with target proteins?

- Methodological Answer : Perform homology modeling if the target’s crystal structure is unavailable. Use software like AutoDock Vina or Schrödinger Suite for docking simulations, applying flexible ligand/rigid receptor paradigms. Validate binding poses with molecular dynamics (MD) simulations (e.g., 100 ns runs) to assess stability. Compare results with mutagenesis or surface plasmon resonance (SPR) data to resolve discrepancies between computational and experimental binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify variability sources:

- Experimental Design : Compare assay conditions (cell lines, concentrations, controls).

- Compound Purity : Validate via HPLC-ELSD and quantify impurities using qNMR.

- Data Normalization : Re-analyze raw data with standardized baselines.

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and design follow-up studies addressing gaps .

Q. How can novel isolation techniques improve the yield of this compound from natural sources?

- Methodological Answer : Explore hyphenated techniques like LC-MS-guided fractionation to target this compound during extraction. Optimize solvent systems (e.g., subcritical water extraction for polar glycosides) and employ green chemistry principles (e.g., microwave-assisted extraction). Validate scalability using design-of-experiments (DoE) to test factors like temperature, pressure, and solvent ratios .

Guidelines for Literature Review & Reproducibility

- Use Google Scholar with advanced operators (e.g.,

"this compound" AND (synthesis OR bioactivity)) to locate primary sources . - Cross-validate findings against Web of Science -indexed studies to avoid non-peer-reviewed biases .

- Document experimental protocols in line with Beilstein Journal of Organic Chemistry standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.